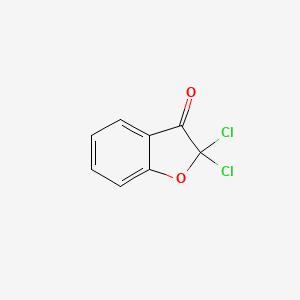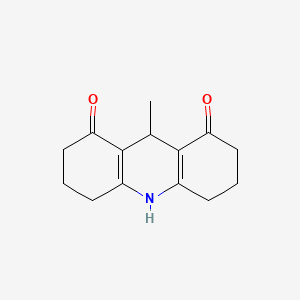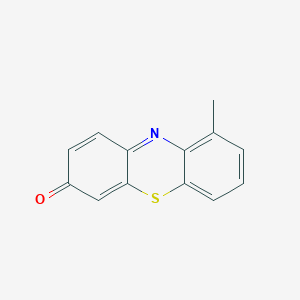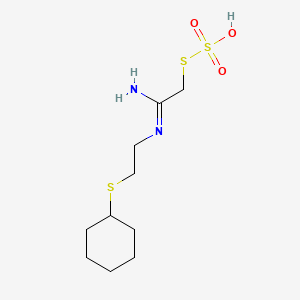
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiosulfate family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiol with an alkyl halide. The thiol group (R-SH) reacts with an alkyl halide (R-X) under basic conditions to form the desired thiosulfate compound. The reaction can be represented as follows:
R−SH+R′−X→R−S−R′+HX
In this case, the thiol group is derived from 2-cyclohexylthioethylamine, and the alkyl halide is a suitable precursor that provides the amidino and thiosulfate functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiosulfate derivatives
Applications De Recherche Scientifique
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets through its sulfur and nitrogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The thiosulfate group can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-((N-(2-(2-Hydroxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate
- S-((N-(2-(2-Methoxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate
Uniqueness
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate is unique due to the presence of the cyclohexylthioethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
40284-01-3 |
|---|---|
Formule moléculaire |
C10H20N2O3S3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylcyclohexane |
InChI |
InChI=1S/C10H20N2O3S3/c11-10(8-17-18(13,14)15)12-6-7-16-9-4-2-1-3-5-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
Clé InChI |
WIAALPGBRQCFDY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SCCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
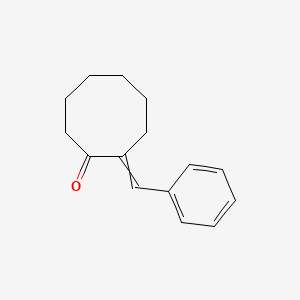
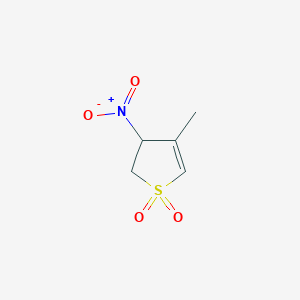
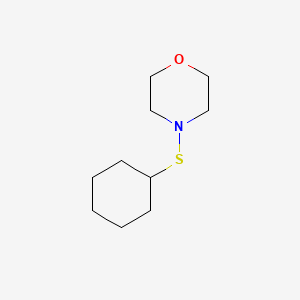
![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)

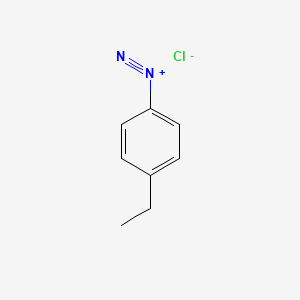
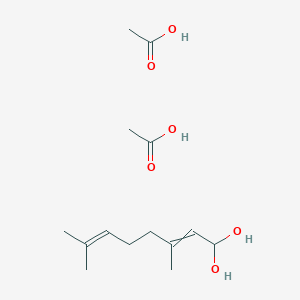
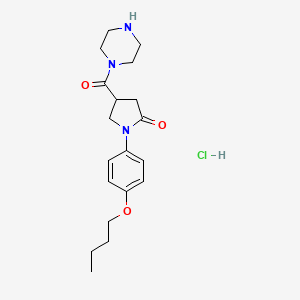
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
